2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

Descripción general

Descripción

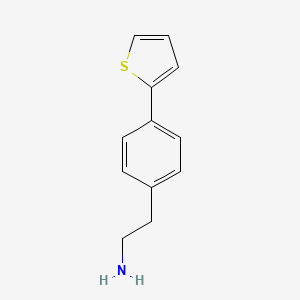

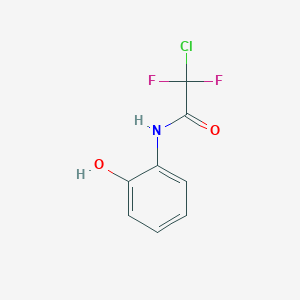

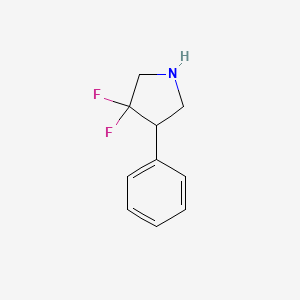

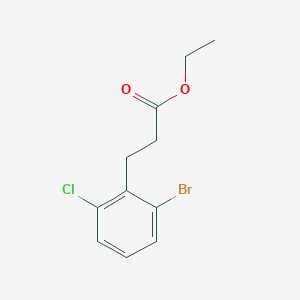

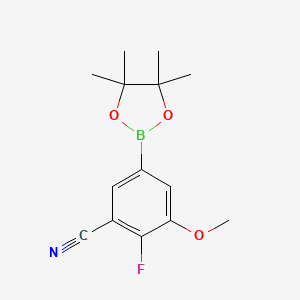

“2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide” is a chemical compound with the CAS Number: 1309602-47-8 . It has a molecular weight of 221.59 and its molecular formula is C8H6ClF2NO2 . The compound is used in laboratory chemicals and for the manufacture of substances .

Molecular Structure Analysis

The InChI code for “2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide” is 1S/C8H6ClF2NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h1-4,13H,(H,12,14) . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Difluoromethylation of 2-Hydroxychalcones

This compound is used as a difluoromethylating agent in the difluoromethylation of 2-hydroxychalcones . Under facile conditions, a wide range of aryl difluoromethyl ethers were obtained in yields of 36%―80% . It’s noteworthy that new addition products, 2,2-difluoro-2H-benzofuran derivatives, were also synthesized in the reactions .

Synthesis of 2,2-Difluoro-2H-Benzofuran Derivatives

The yield of 2,2-difluoro-2H-benzofuran derivative could be up to 35% when 3-methyl-2-hydroxychalcone was used as the reactant . A plausible reaction mechanism was proposed . These new 2,2-difluoro-2H-benzofurans could also be potential broad-spectrum because their basic skeleton is present in a variety of biological compounds .

Production of Aryl Difluoromethyl Ethers

The compound is used in the production of aryl difluoromethyl ethers . These ethers have been incorporated in phosphodiesterase-4 inhibitors and PPAR-δ agonists and have been used in treatments of cardiac arrhythmias and HCV inhibitors .

Difluoromethylated Modification of Biologically Active Molecules

The difluoromethylated modification of biologically active molecules are of great importance for drug-producing . The difluoromethylated 2-hydroxychalcones that build new aryl difluoromethyl ethers would have potential application in medicines .

Precursor in the Baylis-Hillman Reaction

The compound acts as a precursor in the Baylis-Hillman reaction of fluoroalkyl ketones to obtain chlorodifluoromethyl containing products .

Synthesis of Fluorine-Containing Compounds

Fluorine-containing compounds play a key role in pharmaceuticals, agrochemicals, and materials . Among various fluorinated functional groups, the difluoromethyl(CF2H) group which is isosteric and isopolar to a hydroxyl(OH)/thiol(SH) unit has received considerable attention owing to its special biological properties, such as lipophilicity, membrane permeability, metabolic stability, and bioavailability for drug candidates .

Safety And Hazards

“2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide” is classified as a skin irritant (Category 2), causes serious eye damage (Category 1), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2-chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h1-4,13H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUMLAZPVZEOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(F)(F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid](/img/structure/B1454757.png)

![1H-1,2,4-Triazole, 3,5-dibromo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B1454760.png)